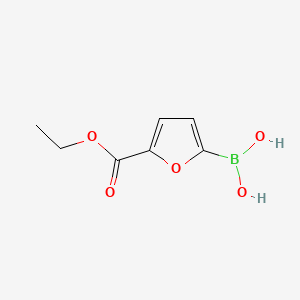

(5-(Ethoxycarbonyl)furan-2-yl)boronic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(5-ethoxycarbonylfuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO5/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBGGMMAQCIWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675075 | |

| Record name | [5-(Ethoxycarbonyl)furan-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-44-5 | |

| Record name | 2-Furancarboxylic acid, 5-borono-, 2-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Ethoxycarbonyl)furan-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Ethoxycarbonyl)furan-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-(Ethoxycarbonyl)furan-2-yl)boronic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(Ethoxycarbonyl)furan-2-yl)boronic acid is a valuable heterocyclic building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique structural features, combining a furan ring, an ethoxycarbonyl group, and a boronic acid moiety, make it a versatile reagent for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and data for researchers in drug development.

Chemical Identity and Properties

This compound is an organic compound with the following identifiers:

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 183.95 g/mol | [1][2] |

| Appearance | White to off-white solid | Commercially available |

| Purity | Typically ≥97% | [1] |

| Storage | Inert atmosphere, store in freezer under -20°C | [2] |

| Application | Pharmaceutical intermediate | [1] |

Synthesis

Proposed Synthetic Pathway

A common strategy for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis. For the target molecule, the likely starting material would be ethyl 5-bromofuran-2-carboxylate.

General Experimental Protocol (Hypothetical)

Materials:

-

Ethyl 5-bromofuran-2-carboxylate

-

n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings

-

Triisopropyl borate (B(O-iPr)₃) or Trimethyl borate (B(OMe)₃)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Hydrochloric acid (HCl)

-

Standard glassware for anhydrous reactions

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Formation of the Organometallic Reagent:

-

To a solution of ethyl 5-bromofuran-2-carboxylate in anhydrous THF under an inert atmosphere at -78 °C, slowly add a solution of n-BuLi.

-

Alternatively, activate Mg turnings and add a solution of ethyl 5-bromofuran-2-carboxylate in anhydrous THF to initiate Grignard reagent formation.

-

-

Borylation:

-

To the resulting organometallic solution, add triisopropyl borate or trimethyl borate dropwise at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired this compound.

-

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of more complex molecules, primarily through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the furan ring and various aryl, heteroaryl, or vinyl halides or triflates.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Solvent (e.g., dioxane, toluene, DMF, with water)

Procedure:

-

To a reaction vessel, add this compound, the aryl/heteroaryl halide, and the base.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

-

Add the degassed solvent(s) and the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

Furan-containing compounds exhibit a wide range of biological activities, and boronic acids are increasingly incorporated into drug candidates. While specific signaling pathways involving this compound are not documented, its utility as a building block allows for the synthesis of compounds with potential therapeutic applications. Furan derivatives have been investigated for various pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties.

For instance, a related compound, (5-(methoxycarbonyl)furan-2-yl)boronic acid, has been used in the synthesis of novel naphthoquinone-furan-2-cyanoacryloyl hybrids which have demonstrated antitumor activity. This suggests that derivatives of this compound could also be explored for similar applications.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis. Its ability to participate in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling makes it a crucial building block for the synthesis of complex organic molecules. For researchers and scientists in drug development, this compound offers a gateway to novel furan-containing structures with the potential for significant biological activity. Further exploration of its reactivity and the biological properties of its derivatives is a promising area for future research.

References

- 1. 5-(ethoxycarbonyl)furan-2-boronic acid, CasNo.1150114-44-5 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 2. 1150114-44-5|this compound|BLD Pharm [bldpharm.com]

- 3. 5-(Ethoxycarbonyl)furan-2-boronic acid | C7H9BO5 | CID 46739470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

Stability and Storage of (5-(Ethoxycarbonyl)furan-2-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(Ethoxycarbonyl)furan-2-yl)boronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions. However, like many boronic acids, especially those containing a heterocyclic moiety, its stability is a critical consideration for successful and reproducible experimental outcomes. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It details the primary degradation pathways, summarizes best practices for handling and storage, and presents generalized experimental protocols for stability assessment.

Core Concepts of Boronic Acid Stability

Boronic acids are generally susceptible to several degradation pathways that can impact their purity and reactivity over time. For this compound, the furan ring introduces additional instability. The primary modes of degradation are:

-

Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often catalyzed by moisture, acids, or bases and is a common issue with heteroaryl boronic acids.[1]

-

Oxidation: The boronic acid functional group can be oxidized, leading to the formation of boric acid and the corresponding phenol (in this case, ethyl 5-hydroxyfuran-2-carboxylate). This process can be accelerated by exposure to air and light.[2] The furan ring itself is also susceptible to oxidation.[3][4]

-

Trimerization (Anhydride Formation): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This is a reversible process, and the boronic acid can often be regenerated by treatment with water.

The presence of the electron-withdrawing ethoxycarbonyl group may influence the rate of these degradation processes.

Recommended Storage and Handling Conditions

To ensure the longevity and integrity of this compound, stringent storage and handling procedures are imperative.

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer, under -20°C.[5] | Minimizes the rates of all degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation of the boronic acid and the furan ring. |

| Light | Protect from light. | Furan-containing compounds can be light-sensitive. |

| Moisture | Keep container tightly sealed to prevent moisture ingress. | Minimizes hydrolysis and protodeboronation. |

Handling:

-

Handle the compound in a glove box or under a stream of inert gas whenever possible.

-

Use dry solvents and reagents when working with the compound.

-

Minimize the time the compound is exposed to ambient conditions.

-

For repeated use, consider aliquoting the material to avoid repeated warming and cooling of the entire stock.

Degradation Pathways

The primary degradation pathways for this compound are illustrated below.

Caption: Major degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, forced degradation studies can be performed, followed by analysis using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Forced Degradation Study Protocol

This protocol outlines the conditions to intentionally degrade the boronic acid to identify potential degradation products and assess its stability under various stress conditions.[6]

References

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]

An In-depth Technical Guide to the Solubility of (5-(Ethoxycarbonyl)furan-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(5-(Ethoxycarbonyl)furan-2-yl)boronic acid, with the chemical formula C₇H₉BO₅, is a derivative of furan and boronic acid.[1][2][3] Boronic acids are a class of compounds recognized for their versatility in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction.[4][5] They are also of increasing interest in medicinal chemistry.[5][6] The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical and biological systems. Factors such as the polarity of the solvent, temperature, and the presence of other solutes can significantly impact solubility.

Boronic acids, in general, are known to have variable solubility depending on their substituents.[5] While some boronic acids exhibit low solubility in aqueous solutions, their solubility can be enhanced by the addition of monosaccharides.[6] The solubility of boronic acids in organic solvents can also vary widely. For instance, phenylboronic acid shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1150114-44-5 | [1][2][3] |

| Molecular Formula | C₇H₉BO₅ | [1][2][3] |

| Molecular Weight | 183.96 g/mol | [1] |

| Predicted Boiling Point | 364.0 ± 52.0 °C | [8] |

| Predicted Density | 1.29 ± 0.1 g/cm³ | [8] |

| Predicted pKa | 7.46 ± 0.53 | [8] |

Experimental Protocols for Solubility Determination

The absence of readily available solubility data for this compound necessitates experimental determination. The following are detailed protocols for common solubility assessment methods.

The shake-flask method is a widely accepted technique for determining thermodynamic solubility, which represents the equilibrium concentration of a solute in a solvent.[9]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran, dimethylformamide, and dimethyl sulfoxide).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is crucial that an excess of the solid remains at the end of the equilibration period.[9]

-

Sample Collection: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a clear aliquot of the supernatant from each vial, ensuring no solid particles are transferred.[9]

-

Filtration (Recommended): To remove any microscopic particles, filter the collected supernatant through a 0.45 µm syringe filter.[9]

-

Quantification: Prepare a series of standard solutions of known concentrations of this compound in the respective solvents. Analyze both the standards and the filtered supernatant samples using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[9]

Kinetic solubility is a measure of how quickly a compound dissolves from a solid state or a concentrated stock solution under specific conditions. This is often used in high-throughput screening.[9]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).[9]

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with the desired aqueous buffer or solvent. This results in a final DMSO concentration that is typically low (e.g., 1%).[9]

-

Precipitation Detection: The kinetic solubility is defined as the highest concentration at which no precipitate is observed. This can be determined visually or by instrumental methods such as nephelometry (light scattering) or UV-Vis spectroscopy. For UV-Vis analysis, the solutions are filtered to remove any precipitate, and the absorbance of the filtrate is measured.[9]

The dynamic method involves determining the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[4][10]

Methodology:

-

Preparation: A known amount of this compound is added to a specific volume of the solvent in a glass test tube with a magnetic stirrer.

-

Heating and Observation: The mixture is heated at a controlled rate in a temperature-controlled bath. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific concentration.[10] This process can be monitored by observing the disappearance of turbidity, which can be measured using a luminance probe.[4]

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a chemical compound like this compound.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in common solvents is currently lacking, this guide provides the necessary framework for researchers to determine this crucial parameter. By following the detailed experimental protocols for thermodynamic and kinetic solubility, scientists can generate reliable data to support their research and development efforts. The provided workflow diagram offers a systematic approach to solubility assessment, ensuring a comprehensive evaluation of the compound's properties. This information is vital for optimizing reaction conditions, developing purification strategies, and formulating new products in the fields of chemistry and drug discovery.

References

- 1. 5-(Ethoxycarbonyl)furan-2-boronic acid | C7H9BO5 | CID 46739470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 5-(ethoxycarbonyl)furan-2-boronic acid, CasNo.1150114-44-5 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [kuscholarworks.ku.edu]

- 7. d-nb.info [d-nb.info]

- 8. This compound [acrospharma.co.kr]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety Data for (5-(Ethoxycarbonyl)furan-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for (5-(Ethoxycarbonyl)furan-2-yl)boronic acid (CAS No. 1150114-44-5). The information is compiled to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound. This document summarizes known hazards, precautionary measures, and emergency procedures, drawing from available safety data sheets and chemical databases.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding the behavior of the chemical under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C7H9BO5 | PubChem[1] |

| Molecular Weight | 183.96 g/mol | PubChem[1] |

| CAS Number | 1150114-44-5 | PubChem[1] |

| Appearance | Solid (Assumed based on related compounds) | General Chemical Knowledge |

| Solubility | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

GHS Classification[1]

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Hazard Pictograms

Caption: GHS Pictogram for Irritation.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize the risk of exposure and ensure the stability of the compound.

Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust or vapors.[2][3] Ensure that eyewash stations and safety showers are readily accessible.[3]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Some suppliers recommend storage in a freezer under an inert atmosphere.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2]

Caption: General workflow for safe handling of laboratory chemicals.

Emergency Procedures

In the event of an emergency, follow these first-aid and spill response protocols.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention.[2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and boron oxides.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 3.1). Avoid dust formation.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid and place it in a suitable container for disposal.[2]

Caption: Flowchart for emergency response to exposure or spills.

Toxicological Information

| Toxicity Endpoint | Data |

| Acute Toxicity | No data available. Assumed to be harmful if swallowed based on general properties of boronic acids. |

| Skin Corrosion/Irritation | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |

| Respiratory or Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |

| Aspiration Hazard | No data available. |

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or sewers.

Experimental Protocols

While specific experimental protocols for the safety assessment of this compound are not published, standard methodologies for evaluating chemical hazards are outlined below.

Skin Irritation/Corrosion Test (OECD 439)

This in vitro test uses reconstructed human epidermis to assess the potential of a chemical to cause skin irritation. The test chemical is applied to the tissue surface, and cell viability is measured after a defined exposure and post-treatment incubation period. A reduction in cell viability below a certain threshold indicates an irritant potential.

Eye Irritation/Corrosion Test (OECD 492)

This in vitro test utilizes reconstructed human cornea-like epithelium to evaluate eye irritation potential. The test chemical is applied to the tissue, and cell viability is determined using a colorimetric assay (e.g., MTT). A significant decrease in viability suggests the chemical is an eye irritant.

Acute Inhalation Toxicity Test (OECD 436)

This test involves exposing animals (typically rats) to the test substance as a dust or aerosol for a defined period. The animals are then observed for signs of toxicity and mortality. This test determines the median lethal concentration (LC50).

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the SDS for the most current and comprehensive safety information before handling this chemical.

References

- 1. 5-(Ethoxycarbonyl)furan-2-boronic acid | C7H9BO5 | CID 46739470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.pt [fishersci.pt]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 5-(ethoxycarbonyl)furan-2-boronic acid, CasNo.1150114-44-5 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

Potential Impurities in Commercial (5-(Ethoxycarbonyl)furan-2-yl)boronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential impurities that may be present in commercial batches of (5-(Ethoxycarbonyl)furan-2-yl)boronic acid. Understanding the impurity profile of this critical building block is paramount for ensuring the quality, safety, and efficacy of downstream products, particularly in the pharmaceutical industry. This document outlines the likely synthetic routes, identifies potential process-related impurities and degradation products, and provides detailed methodologies for their detection and quantification.

Overview of Synthetic Routes

Commercial this compound is likely synthesized via a directed ortho-metalation (DoM) strategy, specifically through the lithiation of ethyl 2-furoate followed by borylation. This common and effective method for the functionalization of furan rings provides a basis for identifying potential impurities.

A plausible synthetic pathway is illustrated below:

Caption: A potential synthetic route for this compound.

Potential Process-Related Impurities

Based on the likely synthetic route, several process-related impurities can be anticipated. These can originate from starting materials, reagents, or side reactions.

Starting Material and Reagent-Related Impurities

| Impurity Name | Chemical Structure | Likely Source |

| Ethyl 2-furoate | CCOc1oc(C=O)cc1 | Unreacted starting material |

| 2-Furoic acid | O=C(O)c1occc1 | Hydrolysis of ethyl 2-furoate |

| n-Butane | CCCC | Byproduct from n-butyllithium |

| Isopropanol | CC(C)O | Byproduct from triisopropyl borate hydrolysis |

By-products from Side Reactions

| Impurity Name | Chemical Structure | Formation Mechanism |

| Di(5-(ethoxycarbonyl)furan-2-yl)borinic acid | CCOc1oc(cc1)B(O)c2oc(C(=O)OCC)cc2 | Reaction of the lithiated intermediate with the boronic acid product |

| Ethyl 5-(n-butyl)furan-2-carboxylate | CCCCc1oc(C(=O)OCC)cc1 | Reaction of the lithiated intermediate with residual n-butyl halide from the n-BuLi preparation |

| Unidentified Oligomers | - | Polymerization of furan species under strongly basic or acidic conditions |

Degradation Products and Stability

This compound, like other boronic acids, is susceptible to degradation under certain conditions. Forced degradation studies are crucial to identify potential degradants that may form during storage and handling.

Caption: Key degradation pathways for aryl boronic acids.

Summary of Potential Degradation Products

| Impurity Name | Chemical Structure | Formation Condition |

| Ethyl 2-furoate | CCOc1oc(C=O)cc1 | Protodeboronation (presence of moisture, acid, or base) |

| Boroxine (Trimeric Anhydride) | (C7H8O4B)3O3 | Dehydration (elevated temperatures) |

| 5-(Ethoxycarbonyl)-2-furylboronic acid pinacol ester | CCOc1oc(cc1)B2(O2C2(CH3)4) | Reaction with pinacol (if used in purification or as a protecting group) |

| Ethyl 5-hydroxyfuran-2-carboxylate | CCOc1oc(O)cc1 | Oxidation |

Experimental Protocols for Impurity Analysis

To ensure the quality of this compound, a robust analytical testing strategy is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for purity assessment and quantification of known and unknown impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown impurities.

HPLC-UV Method for Purity and Impurity Determination

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

LC-MS Method for Impurity Identification

-

Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.

-

LC Conditions: Utilize the same HPLC conditions as described above.

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Scan Range: m/z 50-500

-

Caption: A typical workflow for analyzing impurities in active pharmaceutical ingredients.

Conclusion

The purity of this compound is critical for its successful application in research and development. A thorough understanding of the potential impurities arising from the synthetic process and degradation is essential for controlling the quality of this key building block. The implementation of robust analytical methods, such as the HPLC-UV and LC-MS protocols detailed in this guide, will enable researchers and drug development professionals to ensure the integrity of their starting materials and the quality of their final products. Commercial suppliers should be expected to provide comprehensive certificates of analysis that include data on the levels of key potential impurities.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (5-(Ethoxycarbonyl)furan-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organic halide or triflate.[2] Its broad applicability has made it an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new therapeutic agents.[3]

(5-(Ethoxycarbonyl)furan-2-yl)boronic acid is a versatile building block in organic synthesis. The resulting 5-arylfuran-2-carboxylate scaffold is a privileged structure found in numerous biologically active compounds.[4] Notably, derivatives of this class have been identified as potent inhibitors of key signaling proteins, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer.[5][6] The development of novel VEGFR-2 inhibitors is a significant focus in anticancer drug discovery.[7]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. The subsequent sections will cover experimental methodologies, present quantitative data for representative reactions, and illustrate the underlying reaction mechanism and a relevant biological signaling pathway.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of furan-2-carboxylate derivatives with various aryl halides under different reaction conditions. While not exclusively for this compound, these examples with structurally similar substrates provide a strong indication of expected outcomes and serve as a valuable guide for reaction optimization.

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 12 | 85 |

| 2 | 1-Bromo-4-chlorobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene | 8 | 92 |

| 3 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 6 | 88 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) / XPhos (3) | K₂CO₃ | Toluene/H₂O | 10 | 78 |

| 5 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 12 | 89 |

| 6 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (2) | CsF | 1,4-Dioxane | 8 | 95 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical microwave-assisted Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane and water)

-

Microwave reactor vials

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

-

To a microwave reactor vial, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

The vial is sealed with a septum and purged with an inert gas (nitrogen or argon) for 10-15 minutes.

-

A degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added via syringe.

-

The reaction vial is placed in the microwave reactor and heated to the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 15-30 minutes).

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Safety Precautions:

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be used away from ignition sources.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

This compound may cause skin and eye irritation.[2]

Visualizations

Suzuki-Miyaura Coupling Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the synthesis of 5-arylfuran-2-carboxylates.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (5-(Ethoxycarbonyl)furan-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of (5-(Ethoxycarbonyl)furan-2-yl)boronic acid with various organic halides and triflates. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized furan derivatives, which are prevalent motifs in pharmaceuticals, natural products, and organic materials.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1][2][3] Its application in the synthesis of biaryl and heteroaryl structures is of paramount importance in medicinal chemistry and materials science.[1][4] The use of heterocyclic boronic acids, such as this compound, allows for the introduction of the furan moiety into complex molecular architectures.

Core Concepts of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled.[2][5][6]

-

Catalyst: A palladium source, typically in the Pd(0) or Pd(II) oxidation state, is used. Common catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂.[7][8]

-

Ligand: Phosphine-based ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. The choice of ligand can significantly impact the reaction's efficiency and scope.[9][10]

-

Base: A base is required to activate the boronic acid for the transmetalation step.[11][12] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[11][13][14]

-

Solvent: A variety of organic solvents can be used, often in combination with water. Common solvents include toluene, dioxane, THF, and DMF.[2]

Microwave irradiation has emerged as a valuable technique to accelerate these reactions, often leading to shorter reaction times and improved yields.[1][13][15]

Data Presentation

The following tables summarize typical reaction conditions for palladium-catalyzed cross-coupling reactions involving furan and other heterocyclic boronic acids, which can be adapted for this compound.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Heterocyclic Boronic Acids.

| Parameter | Condition | Reference(s) |

| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%), PdCl₂(PPh₃)₂ (1-5 mol%), Pd(OAc)₂ (1-5 mol%) | [7][8][16] |

| Ligand | PPh₃, XPhos, SPhos, RuPhos (various mol%) | [17] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH (1.5-3.0 equiv) | [13][14] |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | [2] |

| Temperature | Room Temperature to 120 °C | [5][18] |

| Reaction Time | 15 minutes to 24 hours | [5] |

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling Conditions. [1]

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₄ (2.5 mol%) |

| Base | K₂CO₃ (3.0 equiv) |

| Solvent | 1,4-Dioxane/H₂O (2:1) |

| Temperature | 100-120 °C |

| Reaction Time | 15-40 minutes |

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound with an aryl halide. These protocols should be optimized for specific substrates.

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene/Ethanol/H₂O mixture)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine

Procedure:

-

To a dried reaction flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent mixture to the flask.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling[1]

Materials:

-

This compound (1.1 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%)

-

Base (e.g., K₂CO₃, 3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 2:1)

-

Microwave reactor vials

Procedure:

-

In a microwave vial, combine the aryl halide (1.0 equiv), this compound (1.1 equiv), base (3.0 equiv), and palladium catalyst (2.5 mol%).

-

Add the degassed solvent mixture to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 15 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Work up the reaction mixture as described in Protocol 1 (steps 7-10).

Mandatory Visualization

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 4. benchchem.com [benchchem.com]

- 5. pure.hw.ac.uk [pure.hw.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Organic Syntheses Procedure [orgsyn.org]

Application Notes: (5-(Ethoxycarbonyl)furan-2-yl)boronic acid in the Synthesis of Potent Kinase Inhibitors

(5-(Ethoxycarbonyl)furan-2-yl)boronic acid) is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex heterocyclic compounds with potential therapeutic applications. Its furan ring serves as a key pharmacophore in the design of various enzyme inhibitors, particularly targeting protein kinases involved in cancer signaling pathways.

Application in the Synthesis of ACK1/TNK2 Kinase Inhibitors

One of the notable applications of this compound and its derivatives is in the development of potent and selective inhibitors of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2. ACK1 is a non-receptor tyrosine kinase that plays a crucial role in cell growth, survival, and migration. Its aberrant activation has been implicated in the progression of various cancers, including prostate, breast, and lung cancer, making it an attractive target for cancer therapy.

The furan moiety, introduced via Suzuki-Miyaura coupling with a suitable pyrimidine scaffold, is a key structural element in a series of ACK1 inhibitors. The general structure of these inhibitors involves a central pyrimidine core, with the substituted furan ring at the C5 position.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have demonstrated the importance of the furan ring and its substituents in modulating the inhibitory activity of these compounds against ACK1. The ethoxycarbonyl group at the 5-position of the furan ring can be a key interaction point within the kinase's active site or can be further modified to optimize pharmacokinetic properties.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of representative furan-containing pyrimidine derivatives against ACK1 kinase.

| Compound ID | R Group on Furan | ACK1 IC50 (nM) |

| (R)-9b | H | 56 |

| (S)-9b | H | 82 |

Note: The IC50 values are based on a 33P HotSpot assay and are indicative of the potency of the core furan-pyrimidine scaffold. The synthesis of these specific analogs may involve a furan-2-boronic acid derivative followed by ester hydrolysis.

Experimental Protocols

The following protocols describe a general synthetic route for the preparation of a key intermediate and the subsequent synthesis of a furan-pyrimidine kinase inhibitor, adapted from methodologies used for analogous compounds.

Protocol 1: Synthesis of Ethyl 5-(2,4-dichloropyrimidin-5-yl)furan-2-carboxylate (Key Intermediate)

This protocol describes the Suzuki-Miyaura cross-coupling reaction between this compound and 5-bromo-2,4-dichloropyrimidine.

Materials:

-

This compound

-

5-bromo-2,4-dichloropyrimidine

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Sodium carbonate (Na2CO3)

-

n-Propanol

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 5-bromo-2,4-dichloropyrimidine (1.0 eq), this compound (1.1 eq), and n-propanol.

-

Stir the mixture for 15 minutes to allow for the dissolution of solids.

-

To the solution, add palladium acetate (0.03 eq), triphenylphosphine (0.12 eq), 2M aqueous sodium carbonate (2.5 eq), and deionized water.

-

Heat the solution at reflux under a nitrogen atmosphere for approximately 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash them sequentially with 5% sodium carbonate solution and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a mixture of hexanes and methanol to afford pure ethyl 5-(2,4-dichloropyrimidin-5-yl)furan-2-carboxylate.[1]

Protocol 2: Synthesis of a Furan-Pyrimidine Based Kinase Inhibitor

This protocol outlines the subsequent reaction of the key intermediate with an amine to generate a potential ACK1 inhibitor.

Materials:

-

Ethyl 5-(2,4-dichloropyrimidin-5-yl)furan-2-carboxylate

-

(R)-tetrahydrofurfurylamine

-

Aniline derivative (e.g., 3-chloroaniline)

-

Ethanol or other suitable solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Dissolve ethyl 5-(2,4-dichloropyrimidin-5-yl)furan-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.

-

Add (R)-tetrahydrofurfurylamine (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

-

After the initial substitution is complete, add the aniline derivative (1.1 eq) to the reaction mixture.

-

Continue to heat at reflux until the second substitution is complete, as indicated by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final furan-pyrimidine based kinase inhibitor.

Visualizations

ACK1 Signaling Pathway

Activated Cdc42-associated kinase 1 (ACK1) is a non-receptor tyrosine kinase that is activated by various receptor tyrosine kinases (RTKs) such as EGFR. Once activated, ACK1 can phosphorylate several downstream targets, including AKT at Tyr176, which promotes cell survival and proliferation. ACK1 can also phosphorylate the Androgen Receptor (AR), leading to its activation in a ligand-independent manner, which is crucial in castration-resistant prostate cancer. Furthermore, ACK1 can promote the degradation of the tumor suppressor WWOX. Inhibitors of ACK1 aim to block these oncogenic signaling cascades.

Caption: Simplified ACK1 signaling pathway and the point of intervention by furan-based inhibitors.

Experimental Workflow for Kinase Inhibitor Synthesis

The synthesis of furan-pyrimidine based kinase inhibitors from this compound follows a logical multi-step process. The initial key step is the Suzuki-Miyaura coupling to form the core heterocyclic scaffold. This is followed by sequential nucleophilic aromatic substitution reactions to introduce the desired side chains, leading to the final active pharmaceutical ingredient. Each step requires careful control of reaction conditions and purification to ensure high yield and purity.

Caption: General experimental workflow for the synthesis of furan-pyrimidine based kinase inhibitors.

References

Application Notes: Synthesis of Bioactive Furanoallocolchicinoids using Furan-2-Boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biologically active furanoallocolchicinoids, a class of potent tubulin polymerization inhibitors. The key synthetic step involves a Suzuki-Miyaura cross-coupling reaction between a furan-2-boronic acid derivative and an iodinated allocolchicinoid precursor. The resulting compounds have demonstrated significant cytotoxic activity against various cancer cell lines and in vivo tumor growth inhibition.

Introduction

Furan-containing scaffolds are prevalent in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Boronic acids, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, are indispensable tools in medicinal chemistry for the construction of complex biaryl structures.[3] This protocol focuses on the application of (5-(Ethoxycarbonyl)furan-2-yl)boronic acid and its derivatives in the synthesis of novel allocolchicinoid analogs, which are known to interfere with microtubule dynamics, a validated target in cancer therapy.[4] The described furanoallocolchicinoids exhibit potent cytotoxicity by inducing cell cycle arrest at the G2/M phase through tubulin binding.[4]

Core Synthesis Strategy

The central strategy for the synthesis of furanoallocolchicinoids involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between a furan-2-boronic acid derivative and an aryl iodide precursor derived from colchicine.

Diagram 1: General Synthetic Workflow

Caption: General workflow for the synthesis and evaluation of furanoallocolchicinoids.

Experimental Protocols

The following protocols are based on the successful synthesis of furanoallocolchicinoid 10c as described by Voitovich et al. in the Journal of Medicinal Chemistry (2015).[4]

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Furanoallocolchicinoid 10c

This protocol details the coupling of 2-(tributylstannyl)furan with an iodinated allocolchicinoid precursor. While the original synthesis utilized a Stille coupling, the principles are readily adaptable to a Suzuki coupling using the corresponding furan-2-boronic acid derivative.

Materials:

-

Iodinated allocolchicinoid precursor

-

Furan-2-boronic acid (or a suitable derivative like this compound)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen (inert gas)

Procedure:

-

To a solution of the iodinated allocolchicinoid precursor (1 equivalent) in a mixture of toluene, ethanol, and water (4:1:1 ratio) is added furan-2-boronic acid (1.5 equivalents) and sodium carbonate (2 equivalents).

-

The resulting mixture is degassed by bubbling with argon for 15-20 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents) is then added to the reaction mixture.

-

The reaction mixture is heated to reflux (approximately 80-90 °C) under an argon atmosphere and stirred for 4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired furanoallocolchicinoid.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of the synthesized furanoallocolchicinoid 10c against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity of Furanoallocolchicinoid 10c

| Compound | Cell Line | IC₅₀ (μM)[4] |

| 10c | AsPC-1 (pancreatic) | 0.02 ± 0.003 |

| HEK293 (embryonic kidney) | 0.03 ± 0.005 | |

| Jurkat (T-cell leukemia) | 0.01 ± 0.002 | |

| W1308 (murine epithelial) | 0.04 ± 0.006 |

Biological Activity and Mechanism of Action

The synthesized furanoallocolchicinoids, particularly compound 10c, have demonstrated potent biological activity as inhibitors of tubulin polymerization. In vivo studies with compound 10c in mice bearing Wnt-1 tumor cells showed a significant inhibition of tumor growth.[4] The primary mechanism of action is the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Diagram 3: Signaling Pathway of Tubulin Inhibition

References

- 1. Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Use of (5-(Ethoxycarbonyl)furan-2-yl)boronic Acid in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (5-(Ethoxycarbonyl)furan-2-yl)boronic acid as a key building block in the synthesis of conjugated polymers for organic electronic applications. The protocols detailed below are based on established Suzuki-Miyaura cross-coupling reactions, a versatile and powerful method for the formation of carbon-carbon bonds in the synthesis of organic electronic materials.

This compound is a bifunctional molecule featuring a furan ring, a boronic acid group, and an ethoxycarbonyl substituent. The furan ring, a five-membered aromatic heterocycle, is an attractive component for conjugated polymers due to its electron-rich nature and rigid structure, which can facilitate charge transport. The boronic acid moiety is essential for participation in palladium-catalyzed Suzuki coupling reactions, enabling the incorporation of the furan unit into a polymer backbone. The ethoxycarbonyl group serves as an electron-withdrawing group, which can be used to tune the electronic properties and stability of the resulting polymer. Furan-based polymers are being explored as sustainable alternatives to traditional materials in organic electronics.

Application in Organic Field-Effect Transistors (OFETs)

Conjugated polymers containing this compound can be employed as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). The performance of such devices is influenced by the polymer's molecular weight, crystallinity, and energy levels, which are determined by the specific comonomer used in the polymerization. A common strategy is to create a donor-acceptor (D-A) copolymer by reacting the furan-boronic acid (donor precursor) with an electron-accepting comonomer.

Example Application: Furan-Benzothiadiazole Copolymer for OFETs

A representative application is the synthesis of a copolymer of this compound with a dibrominated benzothiadiazole derivative. Benzothiadiazole is a well-known electron acceptor unit used in high-performance organic semiconductors.

Table 1: Representative Performance of a Furan-Benzothiadiazole Copolymer-Based OFET

| Parameter | Value |

| Hole Mobility (μh) | > 10⁻² cm²/Vs |

| Electron Mobility (μe) | > 10⁻² cm²/Vs |

| On/Off Ratio | > 10⁵ |

| Threshold Voltage (Vth) | -5 to 5 V |

Note: The values presented are typical for ambipolar charge transport in furan-based donor-acceptor copolymers and can vary based on the specific comonomer, polymer characteristics, and device fabrication conditions.

Application in Organic Photovoltaics (OPVs)

The tunable electronic properties of polymers derived from this compound also make them suitable for use as the donor material in the active layer of bulk heterojunction (BHJ) organic solar cells. The bandgap of the polymer can be engineered by copolymerization to achieve broad absorption of the solar spectrum.

Example Application: Furan-Based Donor Polymer in OPVs

When blended with a suitable fullerene or non-fullerene acceptor, these furan-containing polymers can facilitate efficient exciton dissociation and charge transport, leading to photovoltaic activity.

Table 2: Typical Performance of an OPV Device with a Furan-Based Donor Polymer

| Parameter | Value |

| Power Conversion Efficiency (PCE) | 2 - 5% |

| Open-Circuit Voltage (Voc) | 0.6 - 0.8 V |

| Short-Circuit Current Density (Jsc) | 5 - 10 mA/cm² |

| Fill Factor (FF) | 50 - 65% |

Note: Device performance is highly dependent on the choice of acceptor material, active layer morphology, and device architecture.

Experimental Protocols

The following protocols provide a general framework for the synthesis of conjugated polymers using this compound via a Suzuki-Miyaura polycondensation reaction.

Protocol 1: Synthesis of a Donor-Acceptor Copolymer for OFETs

This protocol describes the synthesis of a copolymer of this compound and a dibrominated electron acceptor, such as 4,7-dibromo-2,1,3-benzothiadiazole.

Materials:

-

This compound

-

4,7-dibromo-2,1,3-benzothiadiazole

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃))

-

Phase-transfer catalyst (e.g., Aliquat 336)

-

Anhydrous solvents (e.g., Toluene, N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, add equimolar amounts of this compound and 4,7-dibromo-2,1,3-benzothiadiazole.

-

Add the palladium catalyst (typically 1-5 mol% relative to the monomers).

-

Add the base (typically 2-4 equivalents per mole of monomer).

-

Add the phase-transfer catalyst (if using a biphasic solvent system).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous, degassed solvent(s) to the flask via cannula or syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 24-72 hours.

-

Polymer Precipitation: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.

-

Purification: Collect the polymer by filtration. Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is typically extracted with a good solvent like chloroform or chlorobenzene.

-

Drying: Dry the purified polymer under vacuum.

Protocol 2: Fabrication of a Top-Gate, Bottom-Contact OFET

Materials:

-

Purified furan-based copolymer

-

Substrate (e.g., heavily n-doped Si with a SiO₂ dielectric layer)

-

Solvent for polymer solution (e.g., chloroform, chlorobenzene)

-

Source and drain electrode material (e.g., Gold)

-

Gate dielectric material (e.g., Cytop™, PMMA)

-

Gate electrode material (e.g., Aluminum)

Procedure:

-

Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., sonication in acetone and isopropanol).

-

Electrode Deposition: Deposit the source and drain electrodes onto the SiO₂ surface using photolithography and thermal evaporation of gold.

-

Semiconductor Deposition: Prepare a solution of the furan-based copolymer in a suitable solvent (e.g., 5-10 mg/mL in chloroform). Spin-coat the polymer solution onto the substrate to form a thin film.

-

Annealing: Anneal the semiconductor film at a temperature optimized to improve film morphology and device performance (e.g., 100-150 °C).

-

Dielectric Deposition: Spin-coat a solution of the gate dielectric material onto the semiconductor layer.

-

Gate Electrode Deposition: Thermally evaporate the gate electrode material through a shadow mask onto the dielectric layer.

-

Characterization: Characterize the electrical performance of the OFET using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient conditions.

Visualizations

Below are diagrams illustrating the key processes described in these application notes.

Caption: Suzuki-Miyaura polycondensation workflow.

Caption: Top-gate, bottom-contact OFET fabrication.

Caption: Typical bulk heterojunction OPV structure.

Application Notes and Protocols: Derivatization of Furan Rings via (5-(Ethoxycarbonyl)furan-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of furan rings utilizing (5-(Ethoxycarbonyl)furan-2-yl)boronic acid. The primary application highlighted is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This reaction enables the synthesis of a wide array of 2,5-disubstituted furan derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

This compound is a key building block for the introduction of a furan-2-carboxylate moiety onto various aromatic and heteroaromatic systems. The furan ring is a prevalent heterocycle in numerous biologically active compounds.[1] The Suzuki-Miyaura coupling offers a robust and efficient method for creating C-C bonds with high functional group tolerance and typically under mild reaction conditions.[1] This makes it an invaluable tool in drug discovery and development for the synthesis of novel molecular entities.

Key Applications

The derivatization of this compound via Suzuki-Miyaura coupling is primarily used for the synthesis of ethyl 5-aryl-2-furancarboxylates. These compounds serve as precursors and key intermediates in the development of:

-

Pharmaceuticals: The resulting biaryl structures are common motifs in a variety of drug candidates, including anti-inflammatory, anti-cancer, and anti-viral agents.

-

Agrochemicals: Novel pesticides and herbicides often incorporate substituted furan rings.

-

Organic Electronics: Furan-based conjugated molecules are explored for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Experimental Protocols

The following is a general, adapted protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl halides. This protocol is based on established procedures for similar furan derivatives and Suzuki-Miyaura reactions.[2][3]

Protocol 1: General Procedure for the Synthesis of Ethyl 5-aryl-2-furancarboxylates

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)

-

Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of toluene and water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer.

-

Heating mantle or oil bath.

Reaction Setup:

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent (e.g., a 4:1 mixture of toluene and water, 5 mL) via a syringe.

-

Place the flask in a preheated oil bath or heating mantle and heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water (10 mL) and transfer it to a separatory funnel.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 5-aryl-2-furancarboxylate.

Quantitative Data

The following table presents representative yields for Suzuki-Miyaura cross-coupling reactions of furan derivatives with various aryl boronic acids, based on similar reported procedures.[2] The yields are indicative and may vary depending on the specific aryl halide and reaction conditions used.

| Entry | Aryl Halide/Boronic Acid Partner | Product | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | Ethyl 5-(4-methoxyphenyl)furan-2-carboxylate | 97 |

| 2 | 4-Methylphenylboronic acid | Ethyl 5-(p-tolyl)furan-2-carboxylate | 98 |

| 3 | 4-Chlorophenylboronic acid | Ethyl 5-(4-chlorophenyl)furan-2-carboxylate | 95 |

| 4 | 3,5-Difluorophenylboronic acid | Ethyl 5-(3,5-difluorophenyl)furan-2-carboxylate | 92 |

| 5 | 2-Naphthylboronic acid | Ethyl 5-(naphthalen-2-yl)furan-2-carboxylate | 93 |

| 6 | 2-Thienylboronic acid | Ethyl 5-(thiophen-2-yl)furan-2-carboxylate | 89 |

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism is depicted below.

References

Application Notes and Protocols: One-Pot Synthesis Strategies Involving (5-(Ethoxycarbonyl)furan-2-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the one-pot synthesis of complex organic molecules utilizing (5-(Ethoxycarbonyl)furan-2-yl)boronic acid as a key building block. The methodologies outlined are particularly relevant for applications in medicinal chemistry and drug discovery, focusing on efficient and diversity-oriented synthesis.

Introduction

This compound is a versatile bifunctional molecule containing a furan ring, an ester group, and a boronic acid moiety. This unique combination of functional groups makes it an attractive starting material for the synthesis of a wide range of heterocyclic compounds. Boronic acids are well-established as crucial components in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Furthermore, their utility extends to multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecular scaffolds in a single synthetic operation.[2] MCRs are highly valued in drug discovery for their efficiency and ability to generate diverse libraries of compounds.[3]

This document focuses on the application of this compound in the Petasis (borono-Mannich) reaction, a powerful one-pot, three-component reaction that combines a boronic acid, an amine, and a carbonyl compound to produce substituted amines.[1][2] This reaction is known for its operational simplicity and tolerance of a wide variety of functional groups.[2]

One-Pot Synthesis Strategy: The Petasis (Borono-Mannich) Reaction

The Petasis reaction is a highly efficient method for the synthesis of α-amino acids and other substituted amines.[1] The reaction proceeds via the formation of an iminium ion from the amine and carbonyl components, which is then attacked by the nucleophilic organic group from the boronic acid.[1]

A key advantage of the Petasis reaction is its multicomponent nature, which allows for significant molecular diversity to be generated from readily available starting materials in a single step. For drug development professionals, this translates to the rapid generation of compound libraries for screening and lead optimization.

Logical Workflow of the Petasis Multicomponent Reaction

Caption: Logical workflow for the one-pot Petasis reaction.

Experimental Protocol: One-Pot Synthesis of 2-((5-(ethoxycarbonyl)furan-2-yl)(morpholino)methyl)amino)acetic acid

This protocol describes a representative one-pot Petasis reaction using this compound, morpholine, and glyoxylic acid.

Materials:

-

This compound

-

Morpholine

-

Glyoxylic acid monohydrate

-

Dichloromethane (DCM), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

TLC plates (silica gel 60 F₂₅₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet

-

Syringes